molecular formula C13H15NO2S B14186929 N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide CAS No. 918135-82-7

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide

Cat. No.: B14186929
CAS No.: 918135-82-7
M. Wt: 249.33 g/mol
InChI Key: DNGLWAQTKJPZIX-UHFFFAOYSA-N
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Description

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide is a complex organic compound with a unique structure that combines an ethynyl group, a cyclohexyl ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 1-ethynylcyclohexanol with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and thiophene ring play crucial roles in binding to these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethynylcyclohexanol
  • 1-ethynylcyclohexyl acetate
  • Ethinamate

Uniqueness

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide is unique due to its combination of an ethynyl group, a cyclohexyl ring, and a thiophene carboxamide moiety. This structure provides distinct chemical and biological properties that are not found in similar compounds. For example, the presence of the thiophene ring can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

918135-82-7

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide

InChI

InChI=1S/C13H15NO2S/c1-2-13(7-4-3-5-8-13)14-12(16)11-10(15)6-9-17-11/h1,6,9,15H,3-5,7-8H2,(H,14,16)

InChI Key

DNGLWAQTKJPZIX-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)O

Origin of Product

United States

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